3-Nitro-1H-indole-2-carboxylic acid
Overview
Description
3-Nitro-1H-indole-2-carboxylic acid, also known as 7-Nitro-1H-indole-2-carboxylic acid or NSC 69877, is a chemical compound with the empirical formula C9H6N2O4 . It has a molecular weight of 206.15 .
Synthesis Analysis
The synthesis of 3-nitroindoles, including this compound, can be achieved through an electrophilic substitution reaction of indole with ammonium tetramethylnitrate . In this protocol, trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature . This strategy could be applied to construct the skeleton structure of many kinds of bioactive molecules .Scientific Research Applications
Synthesis Processes
3-Nitro-1H-indole-2-carboxylic acid plays a significant role as an intermediate in the synthesis of various pharmaceutically active agents. The substance is part of several synthesis procedures, including the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt, prepared from 1-methyl-2-nitrobenzene and diethyl oxalate. This method typically employs ferrous sulfate and ammonium hydroxide or ferrous hydroxide catalysis with hydrazine hydrate as a reductant. Furthermore, a Raney-Ni catalyzed hydrogen reduction process has also been developed, though it offers only moderate yield. Due to environmental concerns, alternative processes are of increasing interest, such as the practical hydrogen reduction process using Pd-loaded Al-MCM-41 mesoporous catalyst for the synthesis of indole-2-carboxylic acid (Jiang et al., 2017).
Chemical Transformations
Various chemical transformations of this compound have been documented. For example, its oxime, semicarbazone, and phenylhydrazone derivatives, when catalytically hydrogenated, yield indole-2-carboxylic acid and 1-hydroxylindole-2-carboxylic acid. The oxime of ethyl 2-nitrophenylpyruvate, when similarly reduced, produces a mixture of ethyl indole-2-carboxylate and 3-amino-1-hydroxy-1H-quinolin-2-one (Baxter & Swan, 1967).
Photochemical Properties
The photochemical properties of compounds related to this compound have been studied, specifically 1-Acyl-7-nitroindolines. These have been found useful as photoactivated protecting groups for the rapid release of carboxylates in aqueous solution. The proposed mechanism involves a critical photogenerated intermediate, leading to the released carboxylic acid and various byproducts depending on the water content of the solution (Morrison et al., 2002).
Mechanism of Action
Target of Action
Indole derivatives, which include 3-nitro-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase .
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the synthesis of indole derivatives can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
3-Nitro-1H-indole-2-carboxylic acid, like other indole derivatives, may interact with multiple receptors These interactions can influence various biochemical reactions, potentially affecting enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities It is plausible that this compound may also exhibit some of these effects on various types of cells and cellular processes
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan
Properties
IUPAC Name |
3-nitro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)7-8(11(14)15)5-3-1-2-4-6(5)10-7/h1-4,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDKEPMYUAFKLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618525 | |
Record name | 3-Nitro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28737-35-1 | |
Record name | 3-Nitro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28737-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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